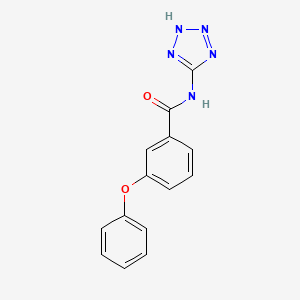

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

Descripción

3-Phenoxy-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a phenoxy group at the 3-position of the benzamide core and a tetrazole ring attached via an amide linkage. The tetrazole moiety (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, offering similar electronic and steric properties while enhancing metabolic stability and bioavailability .

Propiedades

IUPAC Name |

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQACQBXPHNBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Tetrazole-Containing Benzamides

Compounds with tetrazole substituents are often designed to mimic carboxylic acids while improving pharmacokinetic profiles. Key examples include:

Key Findings :

Carboxylic Acid Isosteres

Tetrazoles are classical isosteres for carboxylic acids. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the tetrazole with an N,O-bidentate directing group, enabling metal coordination in catalysis. Unlike tetrazole-containing analogs, this compound lacks the acidic proton, altering its solubility and reactivity .

Substituted Benzamides with Directing Groups

Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) () incorporate dimethoxyphenethylamine-derived substituents. These derivatives are optimized for C–H bond functionalization reactions, where the directing group’s electronic properties (e.g., methoxy vs. hydroxy in Rip-D) influence regioselectivity .

Heterocyclic Variants

Benzamides fused with thiazole, triazole, or indole rings (e.g., 5-chloro-2-methoxy-N-[3-methyl-1-(4-thiophen-2-yl-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide in ) demonstrate divergent applications. The thiophene-thiazole moiety enhances π-π stacking interactions, making such compounds suitable for targeting kinase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.